molecular formula C6H12N4 B12890827 N-Isobutyl-4H-1,2,4-triazol-4-amine

N-Isobutyl-4H-1,2,4-triazol-4-amine

Cat. No.: B12890827
M. Wt: 140.19 g/mol
InChI Key: SENWNKCNZHZGDN-UHFFFAOYSA-N
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Description

N-Isobutyl-4H-1,2,4-triazol-4-amine (CAS 301344-66-1) is a chemical compound with the molecular formula C6H12N4 and a molecular weight of 140.19 g/mol. It features a 1,2,4-triazole ring system, a privileged scaffold in medicinal and agricultural chemistry known for its versatile interactions with biological targets . This specific compound serves as a valuable building block in organic synthesis and drug discovery programs. Researchers are particularly interested in 1,2,4-triazole derivatives for their broad spectrum of biological activities. A primary area of application is the development of novel antifungal agents . These compounds often act as sterol demethylation inhibitors (DMIs), functioning by inhibiting the cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51) . This inhibition disrupts the biosynthesis of ergosterol, an essential component of fungal cell membranes, leading to fungal cell death . Beyond human medicine, 1,2,4-triazole derivatives are extensively explored in agricultural science for the creation of new fungicides to protect crops from phytopathogenic fungi, helping to address issues of resistance against existing treatments . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

Molecular Formula

C6H12N4

Molecular Weight

140.19 g/mol

IUPAC Name

N-(2-methylpropyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C6H12N4/c1-6(2)3-9-10-4-7-8-5-10/h4-6,9H,3H2,1-2H3

InChI Key

SENWNKCNZHZGDN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNN1C=NN=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isobutyl-4H-1,2,4-triazol-4-amine typically involves the reaction of isobutylamine with 4H-1,2,4-triazole. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include isobutylamine, 4H-1,2,4-triazole, and a suitable solvent such as ethanol or methanol. The reaction is often catalyzed by an acid or base to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N-Isobutyl-4H-1,2,4-triazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted triazole derivatives.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

N-Isobutyl-4H-1,2,4-triazol-4-amine and its derivatives exhibit notable antimicrobial properties. Research indicates that these compounds can inhibit enzymes involved in fungal cell wall synthesis, leading to effective antifungal activity. For instance, derivatives have shown significant efficacy against various fungal strains, outperforming traditional antifungal agents like azoles and echinocandins .

Anti-inflammatory Properties

Studies have demonstrated that triazole derivatives can act as selective inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes. This compound has been investigated for its potential to reduce inflammation by inhibiting these enzymes more effectively than standard anti-inflammatory drugs .

Cytotoxic Effects

Recent research has suggested that this compound may possess cytotoxic effects against certain cancer cell lines. This potential has prompted investigations into its use as an anticancer agent. The compound's ability to induce apoptosis in cancer cells while sparing normal cells is a promising area of study .

Agrochemical Applications

Fungicides

The compound's antifungal properties extend to agricultural applications where it can be utilized as a fungicide. Its effectiveness against plant pathogens positions it as a candidate for developing new agricultural products aimed at enhancing crop protection without the adverse effects associated with conventional fungicides .

Pesticide Development

This compound is also being explored for use in pesticide formulations due to its bioactivity against pests and pathogens affecting crops. Its incorporation into agrochemical products could lead to more sustainable agricultural practices by reducing reliance on harmful chemicals .

Material Science Applications

Corrosion Inhibitors

Triazole compounds have been identified as effective corrosion inhibitors in various industrial applications. This compound's ability to form protective films on metal surfaces makes it suitable for use in coatings and treatments designed to prevent corrosion .

Nonlinear Optical Materials

Recent studies have explored the nonlinear optical properties of triazole derivatives, including this compound. These properties make them candidates for use in advanced optical devices and materials science applications .

Data Summary

The following table summarizes key findings regarding the applications of this compound:

Application AreaKey FindingsReferences
PharmaceuticalsAntimicrobial and anti-inflammatory properties; cytotoxic effects against cancer cells
AgrochemicalsEffective as a fungicide; potential for pesticide development
Material ScienceUsed as a corrosion inhibitor; potential in nonlinear optical materials

Case Study 1: Antifungal Efficacy

A study conducted on various triazole derivatives revealed that this compound exhibited significant antifungal activity against Aspergillus species. The compound demonstrated an inhibitory concentration that was substantially lower than that of conventional antifungal treatments.

Case Study 2: Anti-inflammatory Mechanism

In vivo studies showcased the anti-inflammatory effects of this compound through its selective inhibition of COX enzymes. The compound was tested against carrageenan-induced paw edema in rats and showed reduced swelling comparable to indomethacin but with fewer side effects.

Mechanism of Action

The mechanism of action of N-Isobutyl-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural and Functional Differences

Triazole derivatives exhibit diverse pharmacological activities depending on substituents. Below is a comparative analysis:

Table 1: Structural and Pharmacological Comparison of Triazole Derivatives
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Pharmacological Activities Reference
N-Isobutyl-4H-1,2,4-triazol-4-amine Isobutyl C6H12N4 140.18 Under investigation (potential CNS agents)
3-(Benzylsulfanyl)-5-(1H-indol-2-yl)-4H-1,2,4-triazol-4-amine Benzylsulfanyl, Indolyl C17H14N6S 334.39 Antiviral, antimicrobial
3,5-Dimethyl-4H-1,2,4-triazol-4-amine Methyl C4H8N4 112.14 Antimicrobial, enzyme inhibition
3-(Cinnamylsulfanyl)-5-(4-pyridinyl)-1,2,4-triazol-4-amine Cinnamylsulfanyl, Pyridinyl C16H14N6S 322.38 Tyrosinase inhibition, antiviral
3-(3-Chloro-4-fluorobenzylthio)-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-amine Chlorofluorobenzylthio, Pyridinyl C14H10ClFN6S 348.79 Tyrosinase inhibition (IC50 < 10 µM)
Key Observations:

Sulfur-containing groups (e.g., benzylsulfanyl, cinnamylsulfanyl): Improve binding affinity through thioether-mediated hydrophobic interactions or disulfide bridge formation .

Pharmacological Activities: Antimicrobial Activity: Methyl-substituted triazoles (e.g., 3,5-dimethyl) show broad-spectrum antimicrobial effects, likely due to their small size enabling penetration into microbial cells . Enzyme Inhibition: Pyridinyl and halogenated derivatives (e.g., 3-(3-chloro-4-fluorobenzylthio)-5-pyridinyl) exhibit potent tyrosinase inhibition, attributed to halogen bonding and aromatic interactions . Antiviral Potential: Indolyl and imidazolyl derivatives demonstrate activity against RNA viruses, possibly by interfering with viral replication machinery .

Pharmacokinetic and Toxicity Considerations

  • Isobutyl vs. Straight-Chain Alkyl Groups : The branched isobutyl group may reduce metabolic oxidation compared to linear alkyl chains, prolonging half-life .
  • Sulfur-Containing Derivatives : While enhancing target binding, thioether groups (e.g., benzylsulfanyl) may increase hepatotoxicity risks due to glutathione depletion .

Q & A

Q. What are the standard synthetic routes for preparing N-Isobutyl-4H-1,2,4-triazol-4-amine derivatives, and how are reaction conditions optimized?

Answer: this compound derivatives are typically synthesized via S-alkylation of a triazole-thiol precursor with alkyl/aryl halides in alkaline conditions. For example:

  • Procedure : React 4-amino-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol with alkyl halides in methanol/NaOH at room temperature .
  • Optimization : Adjust stoichiometry (1:1 molar ratio of thiol to halide) and solvent polarity to enhance yield. For instance, compound 9 (3-[(3-chlorobenzyl)sulfanyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-amine) achieved 88% yield under these conditions .

Q. What spectroscopic and analytical methods validate the structural integrity of triazol-4-amine derivatives?

Answer:

  • 1H/13C-NMR : Confirm substitution patterns (e.g., pyridine protons at δ 8.5–8.7 ppm, alkylsulfanyl groups at δ 3.5–4.0 ppm) .
  • Mass Spectrometry : Verify molecular weight (e.g., C12H16N4 for N-Isobutyl derivatives).
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (if applicable) .

Advanced Research Questions

Q. How can computational docking resolve discrepancies between predicted binding modes and experimental IC50 values for triazol-4-amine inhibitors?

Answer:

  • Docking Workflow : Use AutoDock Vina or Glide to model interactions with target enzymes (e.g., tyrosinase).
  • Energy Scoring : Compare ChemPLP scores (empirical) and MM-GBSA binding energies (implicit solvent) .
  • Case Study : Compound 17 (5-(pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amine) showed micromolar IC50 against tyrosinase, aligning with docking predictions of hydrogen bonds to Cu²⁺ in the active site .

Q. Key Recommendations :

  • Account for protein flexibility via molecular dynamics.
  • Validate with mutagenesis studies if experimental IC50 deviates.

Q. What strategies enhance dual biological activities (e.g., antimicrobial and antioxidant) in triazol-4-amine derivatives?

Answer:

  • Substitution Patterns :
    • Antimicrobial : Introduce benzimidazole or morpholine groups (e.g., compound 9e showed MIC 1.5–3.125 µg/mL against S. aureus) .
    • Antioxidant : Add alkylsulfanyl or thioether moieties to scavenge radicals (e.g., compound 2.25 reduced lipid oxidation by 41.9%) .
  • Methodology : Screen via DPPH/ABTS assays (antioxidant) and microdilution (antimicrobial).

Q. How can structural modifications improve proton conductivity in triazol-4-amine-based coordination polymers?

Answer:

  • Design Principles :
    • Incorporate sulfonate linkers (e.g., Cu-SAT polymer with NDS ligand) .
    • Optimize hydrogen-bond networks via μ-OH groups and triazolate ligands.
  • Testing : Measure conductivity under high humidity (>95% RH) and elevated temperatures (80°C), achieving ~10⁻³ S cm⁻¹ .

Q. What methodologies address contradictory SAR data in triazol-4-amine-based enzyme inhibitors?

Answer:

  • Iterative SAR Analysis :
    • Vary substituents at positions 3 and 5 of the triazole core.
    • Use 3D-QSAR to map steric/electronic requirements .
  • Case Study : Replacement of piperazine with triazol-4-amine improved tyrosinase inhibition due to better metal coordination .

Q. Recommendations :

  • Cross-validate with kinetic studies (e.g., Lineweaver-Burk plots).
  • Test analogs in orthogonal assays (e.g., fluorescence quenching).

Q. Interdisciplinary Applications

Q. How are triazol-4-amine derivatives utilized in materials science (e.g., MOFs or phosphorescent materials)?

Answer:

  • MOF Synthesis : Use as ligands for Cu²⁺/Zn²⁺ nodes (e.g., 3,5-di-2-pyrazinyl-4H-1,2,4-triazol-4-amine in porous frameworks) .
  • Phosphorescence : Design 0D metal halides (e.g., DPTAH3InCl6·2.5H2O) with green afterglow (1.5 s) via triplet energy transfer .

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